N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide
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Overview
Description
N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide is a complex organic compound that features a benzyl group, a pyridine ring, and a hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide typically involves the reaction of benzylamine with a pyridine-2-carboxylic acid derivative under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include refluxing in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazinyl group may form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide
- N-benzyl-4-oxo-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide
Uniqueness
N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O3 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-benzyl-4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C17H18N4O3/c22-15(19-12-13-6-2-1-3-7-13)9-10-16(23)20-21-17(24)14-8-4-5-11-18-14/h1-8,11H,9-10,12H2,(H,19,22)(H,20,23)(H,21,24) |
InChI Key |
XRVYWYMNPZILKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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